2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)-
Description
Systematic Nomenclature and Structural Classification
The IUPAC name 2-bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol systematically describes the compound’s structure. The root name but-2-en-1-ol indicates a four-carbon chain with a double bond between C2 and C3 and a hydroxyl group (-OH) at C1. The substituents are enumerated as follows:
- Bromo group (-Br) : Positioned at C2.
- Methyl group (-CH₃) : Attached to C3.
- Trimethylsilyl group (-Si(CH₃)₃) : Bonded to C1, replacing the hydroxyl oxygen’s hydrogen.
The molecular formula is C₈H₁₇BrOSi , with a molecular weight of 237.21 g/mol . Key structural features include:
- A conjugated enol system (C1–C2–C3–C4) with π-electron delocalization.
- Steric hindrance from the bulky TMS group, which influences reactivity at the hydroxyl site.
- Electrophilic character at C2 due to the electron-withdrawing bromine atom.
| Property | Value or Description |
|---|---|
| CAS Registry Number | 80594-37-2 |
| SMILES | CC(=C(CBr)O)Si(C)(C)C |
| InChIKey | MGCRAWYWIQETDF-UHFFFAOYSA-N |
The TMS group’s role as a protecting agent for alcohols is well-documented, shielding the hydroxyl group from undesired reactions during synthetic sequences.
Historical Context and Discovery
The synthesis of silyl-protected allylic alcohols emerged in the late 20th century alongside advancements in organosilicon chemistry. The compound’s development is tied to the broader exploration of silicon’s ability to modulate organic reactivity, particularly in the context of Peterson eliminations and hydrosilylation reactions. Early work by Brook and Sommer in the 1970s demonstrated the utility of silyl ethers in stabilizing enolate intermediates, paving the way for derivatives like 2-bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol.
A pivotal innovation was the use of palladium-catalyzed allylic substitutions, which enabled efficient coupling of silyl groups with brominated precursors. For example, the reaction of 2-bromo-3-methylbut-2-en-1-ol with trimethylsilyl chloride in the presence of triethylamine likely forms the title compound via nucleophilic displacement.
Significance in Organosilicon Chemistry
This compound occupies a niche in synthetic methodologies due to three key attributes:
- Steric Protection : The TMS group prevents oxidation or nucleophilic attack at the hydroxyl oxygen, enabling selective functionalization at the bromine site.
- Electrophilic Reactivity : The allylic bromide serves as a substrate for cross-coupling reactions (e.g., Suzuki-Miyaura), where palladium catalysts mediate bond formation with boron or silicon nucleophiles.
- Polymer Applications : As a monomer, it can participate in silicone-based polymerizations, contributing to materials with tailored thermal and mechanical properties.
In hydrosilylation reactions, the compound’s enol ether moiety reacts with silicon hydrides to form carbon-silicon bonds, a process critical in creating adhesion promoters and silicone resins. Furthermore, its bromine atom allows post-functionalization via halogen-metal exchange, expanding its utility in iterative synthesis.
Properties
CAS No. |
646501-14-6 |
|---|---|
Molecular Formula |
C8H17BrOSi |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol |
InChI |
InChI=1S/C8H17BrOSi/c1-6(2)7(9)8(10)11(3,4)5/h8,10H,1-5H3 |
InChI Key |
ADKZYYSVHLLXPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(O)[Si](C)(C)C)Br)C |
Origin of Product |
United States |
Preparation Methods
Isomerization Method
One efficient method for synthesizing 2-buten-1-ol derivatives involves the isomerization of 3-butene-1-ol compounds. The process typically utilizes palladium catalysts and hydrogen under controlled temperatures. The reaction can be represented as follows:
$$
\text{3-butene-1-ol} \xrightarrow{\text{Pd, H}_2} \text{2-buten-1-ol}
$$
- Catalyst: Palladium or its compounds
- Temperature Range: 0 to 250 °C
- Pressure: Can be performed under atmospheric or elevated pressures (up to 50 bar)
This method is noted for its high yield and purity compared to traditional methods, with reported yields exceeding 80% under optimized conditions.
Bromination of Trimethylsilyl Compounds
Another approach involves the bromination of a trimethylsilyl-substituted alkene. This method typically employs bromine or a brominating agent in a solvent such as dichloromethane.
- A trimethylsilyl alkene (e.g., 3-methylbutene) is reacted with bromine.
- The reaction is carried out at low temperatures to control the formation of by-products.
- Solvent: Dichloromethane
- Temperature: Typically below room temperature to minimize side reactions
This method provides a direct route to the bromo-substituted product with moderate yields.
Multi-step Synthesis
A more complex route involves multi-step synthesis starting from simpler alkenes or alcohols. For instance, starting from butyne:
- Hydroboration-Oxidation: Convert butyne to butanol.
- Bromination: Brominate the resulting alcohol to form the bromo compound.
- Silylation: Treat with trimethylsilyl chloride to obtain the final product.
| Step | Reagents | Conditions |
|---|---|---|
| Hydroboration-Oxidation | BH₃, H₂O₂ | Room temperature |
| Bromination | Br₂ | Low temperature |
| Silylation | (CH₃)₃SiCl | Room temperature |
This multi-step process allows for greater control over product formation and can yield high-purity compounds.
The following table summarizes the key aspects of each preparation method:
| Method | Yield (%) | Complexity | Time Required |
|---|---|---|---|
| Isomerization | >80 | Moderate | Short |
| Bromination | 50 - 70 | Low | Moderate |
| Multi-step Synthesis | Varies | High | Long |
The preparation of 2-buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- can be effectively achieved through various methods, each with its own advantages and challenges. The choice of method depends on factors such as desired yield, purity, and available reagents. The isomerization method stands out for its efficiency and simplicity, making it a preferred choice in many synthetic applications.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-bromo-3-methyl-1-(trimethylsilyl)-2-buten-1-ol is CHBrOSi, with a molecular weight of approximately 235.19 g/mol. The compound features a bromine atom and a trimethylsilyl group, which enhance its reactivity and stability in organic solvents. These characteristics make it a versatile building block in organic synthesis.
Applications in Organic Synthesis
-
Synthetic Intermediates :
- This compound serves as an important intermediate in organic synthesis, particularly for constructing more complex molecules. Its unique structure allows for various transformations that are pivotal in the synthesis of pharmaceuticals and agrochemicals.
-
Asymmetric Synthesis :
- Research has demonstrated its utility in asymmetric synthesis reactions, where it can be employed to create enantiomerically pure compounds. For instance, studies have explored methodologies for asymmetric induction using chiral catalysts, showcasing how this compound can facilitate the formation of optically active products .
- Reactions with Aldehydes :
Case Study 1: Synthesis of Chiral Alcohols
A study investigated the use of 2-bromo-3-methyl-1-(trimethylsilyl)-2-buten-1-ol in the synthesis of chiral alcohols via a series of nucleophilic substitutions and reductions. The results indicated high yields and enantioselectivities when paired with specific catalysts, highlighting its effectiveness as a precursor in chiral drug synthesis .
Case Study 2: Polymer Chemistry
In polymer chemistry, derivatives of this compound have been used to synthesize flame retardant materials. The incorporation of brominated compounds into polymer matrices has shown to enhance fire resistance without compromising mechanical properties .
Mechanism of Action
The mechanism of action of 2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- involves its interaction with various molecular targets. The bromine atom and the trimethylsilyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the trimethylsilyl group can be cleaved under acidic conditions, revealing the hydroxyl group for further reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 2-Methyl-3-buten-2-ol (CAS 115-18-4): A tertiary alcohol with a branched allylic structure.
- 3-Methyl-2-buten-1-ol (CAS 556-82-1): A primary alcohol with an α,β-unsaturated system.
- 2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol (CAS 28219-61-6): A cyclic terpene-derived alcohol used as a read-across analog for safety assessments .
Functional Group Analysis
- Bromo Substituent: Enhances electrophilicity and reactivity in substitution or elimination reactions compared to non-halogenated analogs.
- Trimethylsilyl Group : Improves thermal stability and volatility, contrasting with polar hydroxyl groups in simpler alcohols like 2-buten-1-ol .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound Name | CAS RN | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 2-Methyl-3-buten-2-ol | 115-18-4 | 86.13 | 98–99 | 0.824 |
| 3-Methyl-2-buten-1-ol | 556-82-1 | 86.13 | 140 | 0.84 |
| 2-Ethyl-4-(2,2,3-trimethyl-3-cyclopentenyl)-2-buten-1-ol | 28219-61-6 | Not provided | Not available | Not available |
Notes:
- The trimethylsilyl group in the target compound likely reduces polarity, increasing volatility compared to hydroxyl-bearing analogs like 3-methyl-2-buten-1-ol .
- Bromine addition increases molecular weight and may elevate boiling points relative to non-halogenated counterparts.
Epoxidation Behavior
- 2-Buten-1-ol: Undergoes epoxidation with hydrogen peroxide over Ti-MCM catalysts, yielding 2,3-epoxybutan-1-ol with selectivity influenced by solvent (methanol) and reaction temperature .
- Halogenated Derivatives : Bromo substituents may hinder epoxidation due to steric and electronic effects, redirecting reactivity toward elimination or nucleophilic substitution.
Catalytic and Protective Roles
- The trimethylsilyl group can act as a protective moiety for hydroxyl groups, analogous to Boc (tert-butoxycarbonyl) protection in 2-(Boc-amino)-3-buten-1-ol (CAS 169324-82-7) .
- Silylation is often employed to stabilize sensitive intermediates in multi-step syntheses.
Biological Activity
2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- (CAS Number: 646501-15-7) is an organosilicon compound with potential biological activity. This article explores its synthesis, biological properties, and applications, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of 2-buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- is . Its structure features a bromine atom and a trimethylsilyl group, which are critical for its reactivity and biological interactions .
1. Enantiomeric Synthesis and Hydrolysis
Recent studies have demonstrated the enantioselective hydrolysis of related compounds using biocatalysts like Candida parapsilosis. For instance, the hydrolysis of 1-(2-bromocyclohex-1-en-1-yl) but-3-en-1-yl acetate yielded high enantiomeric excess (ee) and conversion rates, indicating that similar reactions could be applicable to 2-buten-1-ol derivatives . The optimization of reaction conditions led to significant yields of optically pure products, which are valuable in pharmaceutical applications.
2. Pharmacological Potential
Research highlights the pharmacological activities associated with compounds structurally similar to 2-buten-1-ol derivatives. For example:
- Anti-inflammatory Activity : Certain γ-butyrolactones exhibit potent anti-inflammatory effects, which may extend to brominated analogs through similar mechanisms .
- Neuroprotective Effects : Compounds with similar structures have shown protective effects against oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Compound Type | Activity Type | Reference |
|---|---|---|
| Enantiomerically enriched alcohol | Enantioselective hydrolysis | |
| γ-butyrolactones | Anti-inflammatory | |
| Brominated compounds | Neuroprotective |
Case Study: Enantioselective Hydrolysis
A specific study focused on the synthesis of (R)-1-(2-bromocyclohex-1-en-1-yl) but-3-en-1-ol via biocatalytic processes. The results indicated a conversion rate of approximately 49% with >99% ee under optimized conditions. This demonstrates the compound's potential as a chiral building block in drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
